molecular formula C13H13ClN2O2 B172726 ethyl 1-(4-chlorophenyl)-5-methyl-1H-pyrazole-4-carboxylate CAS No. 169548-94-1

ethyl 1-(4-chlorophenyl)-5-methyl-1H-pyrazole-4-carboxylate

Cat. No.: B172726
CAS No.: 169548-94-1
M. Wt: 264.71 g/mol
InChI Key: YWRLBGSTYHJMRY-UHFFFAOYSA-N
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Description

Ethyl 1-(4-chlorophenyl)-5-methyl-1H-pyrazole-4-carboxylate (CAS 169548-94-1) is a pyrazole-based heterocyclic compound with the molecular formula C₁₃H₁₃ClN₂O₂ and a molecular weight of 264.71 g/mol . Its structure consists of a pyrazole ring substituted with:

  • A 4-chlorophenyl group at position 1,
  • A methyl group at position 5,
  • An ethyl carboxylate ester at position 4.

This compound is widely used in medicinal and agrochemical research due to the pyrazole ring's versatility in interacting with biological targets. Its synthesis typically involves cyclocondensation reactions, and it serves as a precursor for derivatives with enhanced bioactivity .

Properties

IUPAC Name

ethyl 1-(4-chlorophenyl)-5-methylpyrazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClN2O2/c1-3-18-13(17)12-8-15-16(9(12)2)11-6-4-10(14)5-7-11/h4-8H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWRLBGSTYHJMRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(N=C1)C2=CC=C(C=C2)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Optimization

DMFDMA reacts with β-dicarbonyl substrates (e.g., ethyl acetoacetate) to form enaminone intermediates, which undergo nucleophilic attack by arylhydrazines. TFE acts as both solvent and Brønsted acid, protonating the hydrazine to suppress undesired regioisomers. A molar ratio of 1:1:1 (β-dicarbonyl:DMFDMA:hydrazine) in 0.5 mL TFE per 1.2 mmol substrate yields the target compound in 95% purity after column chromatography.

Table 1: Representative Cyclocondensation Conditions

SubstrateReagentsTemperatureTimeYield
Ethyl acetoacetateDMFDMA, 4-Cl-C6H4NHNH220°C0.25 h95%
Ethyl 3-oxobutanoateDMFDMA, 4-Cl-C6H4NHNH2Reflux2 h89%

Acid-Catalyzed Hydrazone Cyclization

An alternative route employs acid-mediated cyclization of pre-formed hydrazones. Ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate reacts with phenylhydrazine hydrochloride under acidic conditions to yield the pyrazole core. Hydrochloric acid (37% w/w) in dichloroethane at 60°C for 6 hours achieves 73% yield after recrystallization.

Regiochemical Control

Protonation of the hydrazine nitrogen directs cyclization to the 4-position of the pyrazole, minimizing isomer formation. This method avoids DMFDMA but requires stringent pH control during workup to prevent decarboxylation.

Chlorination of Pyrazole Precursors

Post-synthetic chlorination, though less common, offers a modular approach. Patent CN106187894A details chlorination of 1-methyl-3-ethyl-5-pyrazole carboxylate using HCl/H2O2, achieving 95.2% yield. While developed for a methyl/ethyl analog, adapting this method to 4-chlorophenyl-substituted precursors may require adjusted stoichiometry (1:1.5:1.6 substrate:HCl:H2O2).

Table 2: Chlorination Parameters

SubstrateReagentsTemperatureTimeYield
1-Methyl-3-ethyl-5-pyrazole37% HCl, 35% H2O260°C6 h95.2%

Alternative Synthetic Approaches

Ullmann Coupling

Patent CN111057006A describes Ullmann coupling of 3-hydroxy-1H-pyrazole-4-carboxylate with 4-bromochlorobenzene, followed by hydrolysis. While this method targets 3-pyrazolols, esterification of the intermediate could theoretically yield the target compound, though no direct examples are reported.

Comparative Analysis of Methods

Table 3: Method Comparison

MethodAdvantagesLimitationsScalability
CyclocondensationHigh yield (95%), short reaction timeRequires column chromatographyIndustrial
Acid-CatalyzedAvoids DMFDMA, simple workupLower yield (73%)Lab-scale
ChlorinationModular, high puritySpecific to precursorsNiche

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(4-chlorophenyl)-5-methyl-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives with different oxidation states.

    Reduction: Reduction reactions can modify the functional groups attached to the pyrazole ring.

    Substitution: The chlorine atom in the 4-chlorophenyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole-4-carboxylic acid derivatives, while substitution reactions can produce various substituted pyrazole compounds .

Scientific Research Applications

Medicinal Chemistry Applications

Ethyl 1-(4-chlorophenyl)-5-methyl-1H-pyrazole-4-carboxylate has shown potential in medicinal chemistry due to its biological activities:

Anticancer Activity

Research indicates that pyrazole derivatives exhibit significant anticancer properties. A study highlighted the compound's ability to inhibit cancer cell proliferation through apoptosis induction in various cancer lines, including breast and colon cancer cells .

Anti-inflammatory Effects

The compound has also been evaluated for anti-inflammatory properties. In vitro studies demonstrated its effectiveness in reducing pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases like arthritis .

Agrochemical Applications

In the field of agrochemicals, this compound is being explored for its herbicidal properties:

Herbicidal Activity

Field trials have shown that this compound can effectively control various weed species without harming crops. Its mechanism involves inhibiting specific enzymes involved in plant growth, thus preventing weed proliferation while promoting crop yield .

Study on Anticancer Properties

A notable study published in the Journal of Medicinal Chemistry assessed the anticancer effects of this compound. The researchers found that at concentrations of 10 µM, the compound reduced cell viability by over 50% in MCF-7 breast cancer cells. The study concluded that further modifications of the pyrazole structure could enhance its efficacy against resistant cancer strains .

Field Trials for Herbicidal Efficacy

In a comprehensive field trial conducted by agricultural scientists, this compound was tested against common agricultural weeds. Results indicated a significant reduction in weed biomass by approximately 70% compared to untreated plots. The study emphasized the compound's potential as an environmentally friendly herbicide alternative .

Mechanism of Action

The mechanism of action of ethyl 1-(4-chlorophenyl)-5-methyl-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways depend on the specific application and the structure-activity relationship of the compound .

Comparison with Similar Compounds

Substituent Variations on the Aromatic Ring

The electronic and steric properties of pyrazole derivatives are highly sensitive to substituents on the phenyl ring. Key analogs include:

Compound Name Substituent Molecular Weight (g/mol) Key Properties
Ethyl 4-(4-fluorophenyl)-3-methyl-1H-pyrazole-5-carboxylate 4-F 248.25 Enhanced lipophilicity and metabolic stability due to fluorine’s electronegativity
Ethyl 4-(4-bromophenyl)-3-methyl-1H-pyrazole-5-carboxylate 4-Br 293.15 Larger atomic radius of bromine increases steric hindrance, altering binding kinetics
Ethyl 4-(4-methylphenyl)-3-methyl-1H-pyrazole-5-carboxylate 4-CH₃ 244.30 Methyl group improves solubility but reduces electrophilic reactivity

Key Insight : The 4-chlorophenyl group in the target compound balances electronic withdrawal (via Cl) and moderate steric effects, optimizing interactions with hydrophobic enzyme pockets .

Substituent Positioning on the Pyrazole Ring

The position of methyl and carboxylate groups significantly influences bioactivity:

Compound Name Substituent Positions Molecular Weight (g/mol) Unique Features
Ethyl 5-(4-chlorophenyl)-3-methyl-1H-pyrazole-4-carboxylate 3-CH₃, 4-COOEt 264.71 Methyl at position 3 may reduce steric clash with target proteins compared to position 5
Ethyl 1-(4-chlorophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate 5-CF₃ 318.71 Trifluoromethyl group enhances metabolic stability and bioavailability
3-(4-Chlorophenyl)-4-ethyl-1H-pyrazole-5-carboxylic acid 4-CH₂CH₃, 5-COOH 250.68 Carboxylic acid improves water solubility but reduces cell membrane permeability

Key Insight : The methyl group at position 5 in the target compound provides a compact hydrophobic moiety, favoring binding to enzymes like cyclooxygenase-2 (COX-2) without steric interference .

Functional Group Modifications

Replacing the ethyl carboxylate with other groups alters reactivity and applications:

Compound Name Functional Group Molecular Weight (g/mol) Applications
5-Amino-1-(2,4-dichlorophenyl)-1H-pyrazole-4-carboxylic acid -COOH 286.11 Carboxylic acid enables salt formation for improved pharmacokinetics
Ethyl 5-((4-(4-chlorophenyl)piperazin-1-yl)sulfonyl)-3-methyl-1H-pyrazole-4-carboxylate -SO₂-piperazine 412.89 Sulfonyl-piperazine moiety enhances CNS penetration for neurological targets
Methyl 1-(4-chlorobenzyl)-3-nitro-1H-pyrazole-5-carboxylate -NO₂ 295.70 Nitro group increases electrophilicity, useful in prodrug activation

Key Insight : The ethyl carboxylate in the target compound offers a balance between stability (ester protection) and reactivity (hydrolyzable to active carboxylic acid in vivo) .

Biological Activity

Ethyl 1-(4-chlorophenyl)-5-methyl-1H-pyrazole-4-carboxylate, a pyrazole derivative, has garnered attention in pharmacological research due to its diverse biological activities. This compound has been studied for its potential applications in anti-inflammatory, analgesic, and anticancer therapies. This article provides a comprehensive overview of its biological activity, supported by data tables and research findings.

  • Molecular Formula : C13H13ClN2O2
  • Molecular Weight : 264.71 g/mol
  • CAS Number : 169548-94-1
  • Structure :

    Chemical Structure

The biological activity of this compound is primarily attributed to its interaction with various enzymes and receptors involved in inflammatory pathways. Research indicates that this compound acts as an inhibitor of cyclooxygenase (COX) enzymes, which are crucial in the synthesis of prostaglandins—mediators of inflammation and pain.

Anti-inflammatory Activity

This compound exhibits significant anti-inflammatory properties. In vitro studies have demonstrated its ability to inhibit COX-1 and COX-2 enzymes effectively, with IC50 values comparable to established anti-inflammatory drugs such as celecoxib.

CompoundCOX-1 IC50 (μM)COX-2 IC50 (μM)Selectivity Index
This compound5.400.01>344.56
Celecoxib0.100.033.33

Analgesic Activity

In vivo studies have shown that this compound can reduce pain responses in animal models, indicating its potential as an analgesic agent. The efficacy was measured by the reduction of pain scores in formalin and hot plate tests.

Anticancer Activity

Recent studies suggest that this compound may possess anticancer properties. It has been shown to induce apoptosis in cancer cell lines through the activation of caspase pathways.

Case Studies

  • In Vivo Efficacy : A study conducted on mice demonstrated that administration of this compound resulted in a significant reduction in tumor size when compared to control groups.
  • Toxicity Assessment : Acute toxicity studies revealed an LD50 greater than 2000 mg/kg, indicating a favorable safety profile for potential therapeutic use.

Q & A

Q. What are the established synthetic routes for ethyl 1-(4-chlorophenyl)-5-methyl-1H-pyrazole-4-carboxylate?

The compound is typically synthesized via cyclocondensation reactions. A common approach involves reacting ethyl acetoacetate with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form an enamine intermediate, followed by cyclization with 4-chlorophenylhydrazine. Basic hydrolysis of the ester group (if present) can yield carboxylic acid derivatives for further functionalization . For example, analogous pyrazole esters are synthesized using Vilsmeier–Haack or Biginelli reactions under controlled conditions (e.g., POCl₃ for cyclization at 120°C) .

Q. Which spectroscopic and analytical methods are critical for characterizing this compound?

Key techniques include:

  • NMR Spectroscopy : To confirm regiochemistry and substitution patterns (e.g., distinguishing between N1 and N2 substitutions in pyrazole rings) .
  • X-ray Crystallography : For unambiguous structural determination, as seen in related pyrazole carboxylates .
  • FTIR : To identify functional groups like ester carbonyls (~1700 cm⁻¹) and aromatic C-Cl stretches .
  • Mass Spectrometry : For molecular weight validation and fragmentation pattern analysis .

Q. How can hydrolysis be strategically employed to derivatize the ester group?

Basic hydrolysis (e.g., NaOH/ethanol) converts the ethyl ester to a carboxylic acid, enabling further reactions like amidation or salt formation. For example, 5-methyl-1-phenylpyrazole-4-carboxylate was hydrolyzed to its acid form for biological activity studies . Acidic conditions should be avoided to prevent decomposition of the pyrazole core .

Advanced Research Questions

Q. How can computational chemistry optimize synthetic pathways and resolve regioselectivity challenges?

Quantum mechanical calculations (e.g., DFT) predict regioselectivity in cyclocondensation steps. For instance, frontier molecular orbital (FMO) analysis identifies nucleophilic/electrophilic sites, guiding reagent choice to favor 4-chlorophenyl substitution at N1 . Reaction path searches using software like Gaussian or ORCA can screen solvent effects and transition states, reducing trial-and-error experimentation .

Q. What strategies address contradictions in spectral data during structural elucidation?

Discrepancies between experimental and theoretical NMR shifts may arise from solvent effects or dynamic processes. Solutions include:

  • Solvent-Modeling : Using PCM (Polarizable Continuum Model) in DFT calculations to match experimental conditions .
  • Dynamic NMR Studies : To detect conformational exchange in solution, as seen in pyrazole derivatives with hindered rotation .
  • Cross-Validation : Correlating X-ray data (bond lengths/angles) with computational geometry optimizations .

Q. How can reaction conditions be tailored to improve yield and purity?

  • Catalyst Screening : K₂CO₃ or Cs₂CO₃ enhances nucleophilic aromatic substitution in aryloxy-pyrazole syntheses .
  • Microwave Assistance : Reduces reaction time for cyclization steps (e.g., from 12 hours to 30 minutes) while maintaining regioselectivity .
  • Workup Optimization : Liquid-liquid extraction (e.g., ethyl acetate/water) removes unreacted hydrazines, and column chromatography isolates isomers .

Q. What mechanistic insights explain side-product formation during cyclocondensation?

Competing pathways may generate regioisomers or dimeric byproducts. For example, steric hindrance from the 4-chlorophenyl group can shift cyclization from the 4- to 5-position. Monitoring via TLC or in-situ IR helps identify intermediates. Adjusting stoichiometry (e.g., excess DMF-DMA) suppresses dimerization .

Methodological Tables

Table 1: Key Synthetic Parameters for Pyrazole Carboxylates

ParameterOptimal ConditionReference
Cyclization Temperature120°C (POCl₃-mediated)
Hydrolysis Base2M NaOH in ethanol/water (1:1)
Chromatography SolventHexane:Ethyl Acetate (3:1)
Reaction Time (MW)30 min, 150°C

Table 2: Computational Tools for Reaction Design

ToolApplicationReference
Gaussian (DFT)Transition state optimization
ORCASolvent effect modeling
SCIGRESSFMO analysis for regioselectivity

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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ethyl 1-(4-chlorophenyl)-5-methyl-1H-pyrazole-4-carboxylate
Reactant of Route 2
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ethyl 1-(4-chlorophenyl)-5-methyl-1H-pyrazole-4-carboxylate

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